molecular formula C19H26N2O5S2 B3996651 N-(2-methoxyethyl)-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide

N-(2-methoxyethyl)-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide

Cat. No.: B3996651
M. Wt: 426.6 g/mol
InChI Key: RRXIAYBHMFVATL-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.

Properties

IUPAC Name

N-(2-methoxyethyl)-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S2/c1-14-6-8-17(9-7-14)28(24,25)21(4)18-13-19(16(3)12-15(18)2)27(22,23)20-10-11-26-5/h6-9,12-13,20H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXIAYBHMFVATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the sulfonamide group: This can be achieved by reacting an amine with a sulfonyl chloride under basic conditions.

    Introduction of the methoxyethyl group: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the methoxyethyl moiety.

    Aromatic substitutions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

    Medicine: May serve as a lead compound for developing new pharmaceuticals, particularly those targeting bacterial infections or cancer.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase in bacteria. This inhibition can disrupt the synthesis of folic acid, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Dapsone: A sulfone with anti-inflammatory and antibacterial properties.

Uniqueness

N-(2-methoxyethyl)-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide is unique due to its specific structural features, such as the methoxyethyl group and the methyl-substituted aromatic ring. These modifications can influence its chemical reactivity and biological activity, potentially offering advantages over simpler sulfonamides in certain applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide

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